
N-(3-acetylphenyl)-3,5-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3,5-difluorobenzamide, commonly referred to as DFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DFB is a small molecule that belongs to the class of benzamides and has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
Mecanismo De Acción
The mechanism of action of DFB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. DFB has been shown to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and tumor growth. DFB has also been shown to inhibit the Akt/mTOR pathway, which is a key pathway involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
DFB has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. DFB has also been found to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Additionally, DFB has been found to inhibit the formation of new blood vessels, which is a key process involved in angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DFB in lab experiments is its relatively simple synthesis method. DFB is also a small molecule, which makes it easy to manipulate and study in vitro. However, one of the limitations of using DFB in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in animal models.
Direcciones Futuras
There are several future directions for the study of DFB. One potential direction is the development of DFB derivatives that have improved solubility and bioavailability. Another potential direction is the study of DFB in combination with other drugs for the treatment of various diseases. Additionally, the potential use of DFB as a therapeutic agent in macular degeneration and other diseases involving abnormal blood vessel growth should be further explored.
Métodos De Síntesis
The synthesis of DFB involves the reaction of 3,5-difluoroaniline with acetic anhydride and 3-bromobenzoyl chloride in the presence of a base catalyst. The reaction yields DFB as a white solid, which can be purified by recrystallization. The synthesis of DFB is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DFB has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. DFB has also been found to have anti-tumor properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DFB has been found to have anti-angiogenic properties, which makes it a potential candidate for the treatment of diseases that involve abnormal blood vessel growth, such as cancer and macular degeneration.
Propiedades
Nombre del producto |
N-(3-acetylphenyl)-3,5-difluorobenzamide |
|---|---|
Fórmula molecular |
C15H11F2NO2 |
Peso molecular |
275.25 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-3,5-difluorobenzamide |
InChI |
InChI=1S/C15H11F2NO2/c1-9(19)10-3-2-4-14(7-10)18-15(20)11-5-12(16)8-13(17)6-11/h2-8H,1H3,(H,18,20) |
Clave InChI |
PQWCFULRYAMXGP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)F)F |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



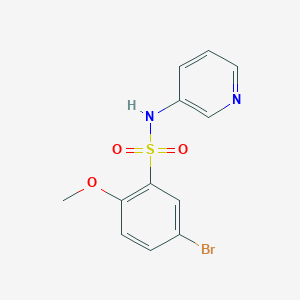

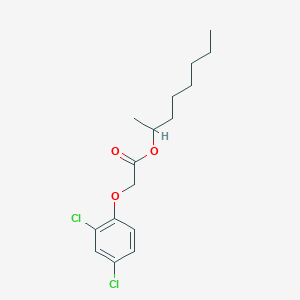
![1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B239501.png)
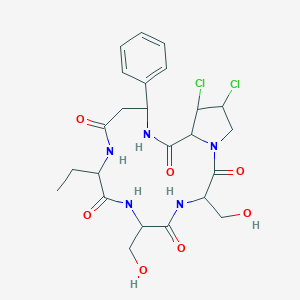

![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)
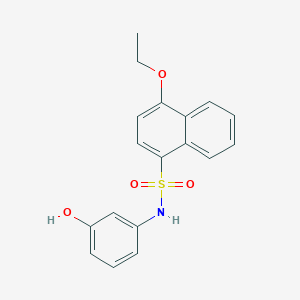
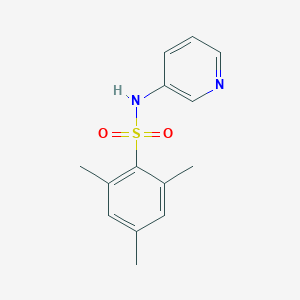
![N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide](/img/structure/B239517.png)

![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)

